Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Description
Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS RN: 1909325-97-8) is a heterocyclic compound with a tetrahydroquinoline core substituted with iodine at position 7, a methyl group at position 1, and an ethyl ester at position 2. Its molecular formula is C₁₃H₁₂INO₄, and it has a molecular weight of 373.14 g/mol . The compound is synthesized and distributed by Enamine Ltd. and is stored at room temperature, indicating moderate stability under standard conditions .
Properties
IUPAC Name |
ethyl 7-iodo-1-methyl-2,4-dioxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO4/c1-3-19-13(18)10-11(16)8-5-4-7(14)6-9(8)15(2)12(10)17/h4-6,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZIATSRWBSNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=C(C=C(C=C2)I)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-iodoquinoline and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline ring structure.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl groups in the compound can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Reduction: Formation of hydroxyquinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
Pharmacological Properties
1. Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit promising antimicrobial properties. Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been studied for its effectiveness against various bacterial strains. A study demonstrated that modifications in the quinoline structure could enhance antibacterial activity, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents .
2. Anticancer Potential
Tetrahydroquinolines have shown potential as anticancer agents. This compound has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest . Ongoing research aims to optimize its structure to enhance potency and selectivity against cancer cells.
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound typically involves several key reactions:
- Cyclization Reactions: These reactions often utilize palladium-catalyzed methods to form the tetrahydroquinoline structure efficiently .
- Functionalization: The introduction of iodine at the 7-position can be achieved through electrophilic substitution reactions or halogenation techniques.
Table 1: Synthesis Overview
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Cyclization | Formation of tetrahydroquinoline core | 75 - 90 |
| Halogenation | Introduction of iodine at the 7-position | Variable |
| Functionalization | Modifications for enhanced biological activity | 70 - 85 |
Therapeutic Applications
1. Drug Development
Given its biological activities, this compound is being explored as a scaffold for developing new drugs targeting various diseases:
- Antimalarial Agents: Similar compounds have shown efficacy against Plasmodium falciparum . This suggests potential for ethyl 7-iodo derivatives in antimalarial drug development.
- Neuroprotective Effects: Early studies suggest that certain tetrahydroquinoline derivatives may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study tested ethyl 7-iodo derivatives against a panel of Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control compounds. Further optimization led to a derivative with an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines demonstrated that ethyl 7-iodo-1-methyl derivatives induced apoptosis through caspase activation pathways. This finding supports further investigation into its mechanism and potential combination therapies with existing anticancer agents .
Mechanism of Action
The mechanism of action of ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydroquinoline/Isoquinoline Family
Several compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic frameworks:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects :
- The iodo group in the target compound enhances molecular weight and lipophilicity compared to methoxy or methyl substituents in analogues like 6d . This property may improve blood-brain barrier penetration or enable radiolabeling for imaging.
- Steric Effects : The tert-butyl group in the chiral analogue from introduces significant steric bulk, reducing enantioselectivity during synthesis compared to the smaller methyl group in the target compound.
Biological Activity: The quinazoline derivative (2) exhibits anticonvulsant activity due to its planar heteroaromatic core, which facilitates interactions with neuronal ion channels . In contrast, the tetrahydroquinoline scaffold of the target compound may offer flexibility for binding to diverse biological targets. 6d and related isoquinoline derivatives with dimethoxy groups show antimicrobial activity, suggesting that electron-donating substituents enhance bioactivity in certain contexts .
Synthetic Methods: The target compound’s synthesis likely involves halogenation steps to introduce iodine, whereas 6d is synthesized via simpler alkylation/esterification . The quinazoline derivative (2) is prepared using chloroformate coupling followed by hydrolysis, a method distinct from the Gewald synthesis used for tetrahydrothieno[3,2-d]pyrimidine analogues .
Physicochemical and Regulatory Comparisons
- Solubility : The iodo substituent in the target compound likely reduces aqueous solubility compared to methoxy-containing analogues like 6d , which benefit from polar oxygen atoms .
- Stability : Storage at room temperature suggests the target compound is less prone to hydrolysis than esters with electron-withdrawing groups (e.g., nitro derivatives) .
- Regulatory Status: The compound is classified under Japan’s Industrial Safety and Health Act as a harmful substance, necessitating careful handling . Non-halogenated analogues may have fewer regulatory restrictions.
Biological Activity
Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique heterocyclic structure, which plays a crucial role in its biological activity. The presence of the iodine atom and the dioxo functional groups contribute to its reactivity and interaction with biological targets.
Biological Activity
Antimicrobial Activity
Research indicates that compounds similar to ethyl 7-iodo derivatives exhibit antimicrobial properties. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example, derivatives with similar structures have been reported to exhibit cytotoxic effects against breast cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production.
Neuroprotective Effects
Recent findings indicate potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative diseases.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors in the body, influencing signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it may protect cells from damage.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that ethyl 7-iodo exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL, indicating potent activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with ethyl 7-iodo resulted in a dose-dependent decrease in cell viability. At a concentration of 50 µM, the compound reduced cell proliferation by over 70%, suggesting strong anticancer potential.
Research Findings Summary Table
Q & A
Basic Synthesis and Purification
Q: What are the optimized synthetic routes for preparing Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate? A: A common approach involves reacting a precursor (e.g., a substituted tetrahydroquinoline derivative) with ethyl chloroformate in dry benzene or dichloromethane, using triethylamine as a base. For example, the amino group of 1-methyl-2,4-dioxo-1,2-dihydroquinazoline can be functionalized with ethyl chloroformate to yield the carboxylate ester . Subsequent iodination at the 7-position requires careful control of reaction conditions (e.g., iodine source, temperature) to avoid over-substitution. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients, followed by recrystallization from ethanol or ether-hexane mixtures .
Structural Confirmation via X-ray Crystallography
Q: How can researchers confirm the molecular structure of this compound? A: Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures. For this compound, key parameters include the dihydroquinoline core conformation, iodine substitution at C7, and ester group geometry. Crystallization in non-polar solvents (e.g., hexane) often yields high-quality crystals. Researchers should validate bond lengths (e.g., C=O at ~1.21 Å) and angles against density functional theory (DFT) calculations .
Handling Stability and Safety Considerations
Q: What laboratory safety protocols are recommended for handling this compound? A: While no specific GHS hazards are reported for closely related compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), standard precautions apply:
- Use PPE (gloves, goggles) due to potential irritancy.
- Avoid inhalation of fine powders; work in a fume hood.
- Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent ester hydrolysis or iodine dissociation .
Advanced Mechanistic Insights
Q: How does the iodine substituent at C7 influence reactivity in further functionalization? A: The electron-withdrawing iodine atom activates the quinoline ring toward nucleophilic aromatic substitution (e.g., replacing iodine with amines or alkoxides). However, steric hindrance at C7 may reduce regioselectivity in coupling reactions (e.g., Suzuki-Miyaura). Computational studies (e.g., Fukui indices) can predict reactive sites. Experimentally, monitor reaction progress via HPLC or LC-MS to detect intermediates .
Addressing Contradictory Reaction Outcomes
Q: How can researchers resolve discrepancies in product ratios during derivatization? A: For example, in ethylation reactions, competing O- vs. N-alkylation can occur. Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor O-alkylation.
- Base strength : Strong bases (e.g., NaH) promote deprotonation at the hydroxyquinoline oxygen.
- Temperature : Higher temps (~80°C) may shift equilibrium toward thermodynamically stable N-alkylated products. Use ¹H NMR to distinguish between O- and N-substituted isomers (e.g., methyl group shifts at δ 3.5–4.0 for O-ethyl vs. δ 1.2–1.5 for N-ethyl) .
Stereochemical Challenges in Synthesis
Q: What strategies improve enantioselectivity in tetrahydroquinoline derivatives? A: While this compound lacks chiral centers, related analogs (e.g., ethyl 3-ethynyl-tetrahydroquinoline carboxylates) require enantioselective synthesis. Phosphine-catalyzed [4+2] annulation with β'-acetoxy allenoates has been used, achieving >90% ee with (R)-Cy₂MOP ligands. Monitor enantiopurity via chiral HPLC or polarimetry .
Analytical Method Development
Q: Which analytical techniques are critical for characterizing this compound? A:
- NMR : ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and iodinated aromatic signals (δ ~90–100 ppm for C-I).
- MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ at m/z 388.98).
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (quinoline dioxo groups) .
Computational Modeling Applications
Q: How can DFT/MD simulations aid in studying this compound? A:
- Reactivity prediction : Calculate frontier molecular orbitals to identify nucleophilic/electrophilic sites.
- Solubility : Use COSMO-RS to optimize solvent systems for crystallization.
- Thermal stability : Simulate degradation pathways (e.g., ester hydrolysis) under varying pH/temperature .
Byproduct Identification and Mitigation
Q: How are novel byproducts isolated and characterized during synthesis? A: During the synthesis of related compounds (e.g., Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate), byproducts arise from competing cyclization or propargylation. Use preparative TLC or flash chromatography for isolation. Structural elucidation combines MS, ¹H/¹³C NMR, and X-ray diffraction .
Biological Activity Profiling
Q: What in vitro assays are suitable for preliminary bioactivity screening? A: While direct data for this compound is limited, related tetrahydroquinoline carboxylates show antimicrobial activity. Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination). For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK293) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
